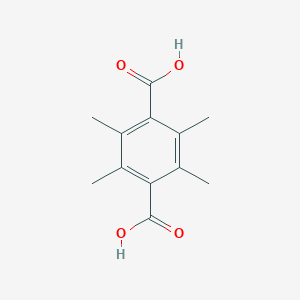

对苯二甲酸四甲酯

货号 B080387

CAS 编号:

14458-05-0

分子量: 222.24 g/mol

InChI 键: NEOZDUDLYDUOTE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

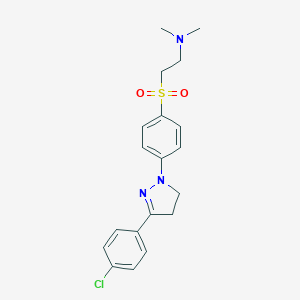

Tetramethylterephthalic acid, also known as 2,3,5,6-tetramethylterephthalic acid, is a chemical compound with the molecular formula C12H14O4 .

Molecular Structure Analysis

The molecular structure of Tetramethylterephthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 222.24 g/mol .

科学研究应用

-

High-Performance Plastics

- Field : Material Science

- Application : Tetramethylterephthalic acid (TPA) polyesters are used for high-performance applications due to their high heat resistance, impact toughness, and optical clarity . They are becoming popular as they are less hazardous to health and the environment compared to Bisphenol A (BPA) based polycarbonates and polyarylates .

- Method : Tetramethylcyclobutanediol (TMCD), a difunctional monomer, is polymerized with TPA and other diols to yield copolyesters with superior properties to conventional TPA polyesters .

- Results : TMCD containing TPA copolyesters can have high heat resistance and impact strength .

-

Wastewater Treatment

- Field : Environmental Science

- Application : TPA is recognized as a priority pollutant due to its harmful effects on humans and the environment. It is widely used as a plasticizer and as a monomer in the manufacturing of PET bottles .

- Method : The bacterium Rhodococcus erythropolis (MTCC 3951) was studied for its TPA biodegradation efficacy in mineral salt media with TPA as the sole carbon and energy source .

- Results : R. erythropolis was observed to degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively .

-

Fluorescent Probe

- Field : Biological Research

- Application : Terephthalate (TPA) is used as a fluorescent probe for the detection of hydroxyl radicals .

- Method : The method involves the conversion of TPA into the strongly fluorescent hydroxyterephthalate .

- Results : This method has been used for a long time in radiation research .

安全和危害

未来方向

属性

IUPAC Name |

2,3,5,6-tetramethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZDUDLYDUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294069 | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylterephthalic acid | |

CAS RN |

14458-05-0 | |

| Record name | 14458-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1 NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.

Name

Yield

80%

Synthesis routes and methods II

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.

Name

Yield

80%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)